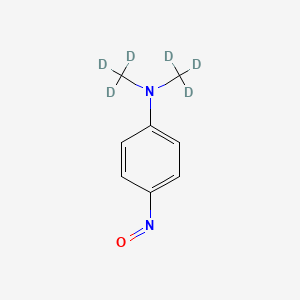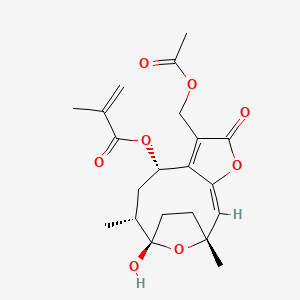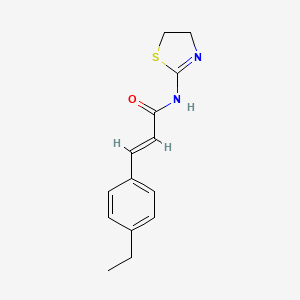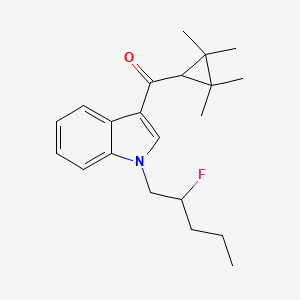
rac-Mono-(4-methyloctanyl)-phthalate-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Mono-(4-methyloctanyl)-phthalate-D4 is a chemical compound with the molecular formula C17H24O4. It is a phthalate ester, which is commonly used in various research applications, particularly in the field of proteomics. The compound is characterized by its unique structure, which includes a phthalate core and a 4-methyloctanyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-Mono-(4-methyloctanyl)-phthalate-D4 typically involves the esterification of phthalic anhydride with 4-methyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
rac-Mono-(4-methyloctanyl)-phthalate-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalate esters.
Aplicaciones Científicas De Investigación
rac-Mono-(4-methyloctanyl)-phthalate-D4 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of plasticizers and as an additive in various polymer formulations.
Mecanismo De Acción
The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate-D4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Di-(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar structural features.
Diisononyl phthalate (DINP): Another phthalate ester used in industrial applications.
Diisodecyl phthalate (DIDP): Known for its use in flexible PVC products.
Uniqueness
rac-Mono-(4-methyloctanyl)-phthalate-D4 is unique due to its specific side chain, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in specialized research applications, where its specific interactions and reactivity are advantageous.
Propiedades
Número CAS |
1346154-86-6 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
296.399 |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-(4-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)/i5D,6D,10D,11D |
Clave InChI |
XEYQNGJVRAQJAW-SOBLDAANSA-N |
SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
1-(4-Methyloctyl) Ester 1,2-Benzenedicarboxylic Acid-D4; 2-(((4-Methyloctyl)oxy)carbonyl)benzoic-D4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)


![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)



